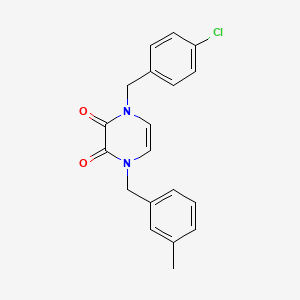
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Olmesartan medoxomil, which is a drug used to treat high blood pressure. However,
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves the inhibition of the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. This leads to the dilation of blood vessels and the reduction of blood pressure. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its high potency and selectivity, as well as its well-characterized pharmacological effects. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for the research on 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione. One potential direction is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis method of this compound can be further optimized to improve the yield and purity of the final product.
Synthesis Methods
The synthesis method of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves several steps, including the reaction between the 4-chlorobenzyl chloride and 3-methylbenzylamine to form the intermediate compound. This is followed by the reaction between the intermediate compound and diethyl oxalate to form the final product. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has shown potential as an antihypertensive drug and has been used to treat hypertension in clinical trials. Additionally, this compound has been used in the development of other drugs, such as Olmesartan, which is a prodrug of this compound.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-3-2-4-16(11-14)13-22-10-9-21(18(23)19(22)24)12-15-5-7-17(20)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACJIPXOBYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
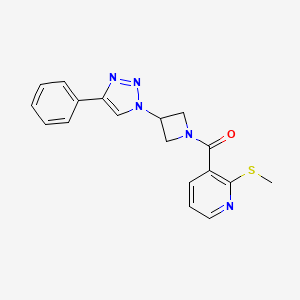
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)
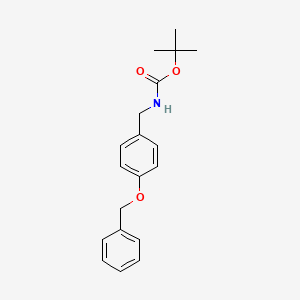


![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)
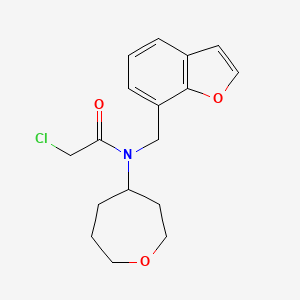
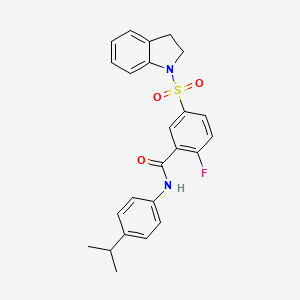
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)